SU5408

Beschreibung

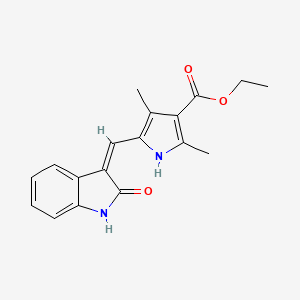

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,4-dimethyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUJUSJUVIXDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274474 | |

| Record name | IN1018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15966-93-5 | |

| Record name | IN1018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SU5408: A Technical Guide to its Mechanism of Action as a VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5408 is a potent and selective, cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By acting as a competitive inhibitor of ATP binding to the kinase domain of VEGFR-2, this compound effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition ultimately leads to the suppression of endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory properties.

Core Mechanism of Action: Inhibition of VEGFR-2 Tyrosine Kinase

This compound is a synthetic indolin-2-one compound that functions as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][2] The primary mechanism of action involves the competitive inhibition of ATP binding within the catalytic domain of the VEGFR-2 protein. This prevents the autophosphorylation of the receptor upon ligand (VEGF) binding, a critical step in the activation of its downstream signaling cascades.[3]

The inhibition of VEGFR-2 by this compound is highly selective. While it potently inhibits VEGFR-2, it demonstrates significantly less activity against other receptor tyrosine kinases, such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and insulin-like growth factor (IGF), with IC50 values for these receptors being substantially higher.[1][2]

dot

References

SU5408 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5408 is a potent and selective, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound effectively blocks downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the this compound signaling pathway, including its mechanism of action, downstream effects, and relevant experimental protocols. Quantitative data on its inhibitory activity are presented, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers in angiogenesis and cancer drug development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as development and wound healing, and in pathological conditions, most notably cancer. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), represent a primary signaling axis driving angiogenesis.[1][2] Dysregulation of this pathway is a hallmark of many solid tumors, which rely on the formation of a new blood supply for growth and metastasis.[3]

This compound is a synthetic indolin-2-one compound that has emerged as a valuable research tool for studying the physiological and pathological roles of VEGFR-2 signaling.[2] Its high selectivity for VEGFR-2 allows for the specific interrogation of this pathway, making it an ideal agent for in vitro and in vivo studies aimed at understanding the mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the VEGFR-2 tyrosine kinase.[3] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways. This compound, by occupying the ATP-binding pocket, prevents this autophosphorylation, thereby blocking the initiation of the entire downstream signaling cascade.

The this compound Signaling Pathway

The inhibition of VEGFR-2 by this compound leads to the suppression of multiple downstream signaling pathways that are critical for the angiogenic process. The primary pathways affected are the Phospholipase C-gamma (PLC-γ), the Phosphatidylinositol 3-kinase (PI3K)/Akt, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

Caption: this compound inhibits VEGF-A-induced VEGFR-2 signaling.

PLC-γ Pathway

Upon activation, VEGFR-2 recruits and phosphorylates PLC-γ.[4] Activated PLC-γ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events contribute to endothelial cell migration and proliferation. This compound, by preventing VEGFR-2 autophosphorylation, blocks the initial activation of PLC-γ.

PI3K/Akt Pathway

VEGFR-2 activation also leads to the recruitment and activation of PI3K.[6] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates the serine/threonine kinase Akt (also known as protein kinase B).[6] Activated Akt promotes endothelial cell survival by inhibiting pro-apoptotic proteins and also contributes to cell proliferation and migration.[7] Inhibition of VEGFR-2 by this compound abrogates the activation of the PI3K/Akt pathway, leading to decreased endothelial cell survival.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical downstream effector of VEGFR-2 signaling.[8] Activation of VEGFR-2 leads to the activation of the Ras-Raf-MEK-ERK signaling cascade.[9] The terminal kinase in this pathway, ERK (also known as p42/44 MAPK), translocates to the nucleus to regulate the expression of genes involved in endothelial cell proliferation and migration.[10] this compound treatment effectively inhibits the phosphorylation and activation of ERK in response to VEGF stimulation.[10]

Quantitative Data

This compound is a highly potent inhibitor of VEGFR-2 with excellent selectivity over other receptor tyrosine kinases. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference(s) |

| VEGFR-2 (KDR/Flk-1) | 70 | Kinase Assay | [2][3][11][12][13][14][15][16][17] |

| PDGF Receptor | >100,000 | Cellular Assay | [2][11] |

| EGF Receptor | >100,000 | Cellular Assay | [2][11] |

| Insulin-like Growth Factor Receptor | >100,000 | Cellular Assay | [2][11] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Effect | Concentration | Reference(s) |

| HCM-SqCC010 | Proliferation Assay | ~80% inhibition | Not specified | [18] |

| BaF3 | Growth Inhibition | IC50 = 2.6 µM | 72 hours | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

References

- 1. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. US20190192517A1 - Treatment of squamous cell carcinomas with inhibitors of erk - Google Patents [patents.google.com]

- 5. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human VEGFR2/KDR ELISA Kit Elisa Kit KE00384 | Proteintech [ptglab.com]

- 7. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. View of QUANTIFICATION OF ANGIOGENESIS IN THE CHICKEN CHORIOALLANTOIC MEMBRANE (CAM) [ias-iss.org]

- 15. selleckchem.com [selleckchem.com]

- 16. adooq.com [adooq.com]

- 17. selleckchem.com [selleckchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

SU5408: A Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a synthetic small molecule inhibitor belonging to the 3-substituted indolin-2-one class of compounds, recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). As a pivotal regulator of angiogenesis—the formation of new blood vessels—VEGFR2 is a key therapeutic target in oncology and other diseases characterized by aberrant vascular growth. This technical guide provides an in-depth overview of this compound's target binding profile, its selectivity against a range of protein kinases, and detailed methodologies for its preclinical evaluation.

Target Binding and Selectivity Profile

This compound primarily exerts its biological effects through competitive inhibition of ATP binding to the catalytic domain of VEGFR2. This action blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.

Primary Target: VEGFR2

Biochemical assays have consistently demonstrated that this compound is a potent inhibitor of VEGFR2 kinase activity. The half-maximal inhibitory concentration (IC50) for this compound against VEGFR2 is consistently reported to be approximately 70 nM [1][2][3].

Selectivity Profile

A hallmark of this compound is its high selectivity for VEGFR2 over other receptor tyrosine kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities. The following table summarizes the inhibitory activity of this compound against its primary target and a selection of other key kinases.

| Kinase Target | IC50 (nM) | Reference |

| VEGFR2 (KDR) | 70 | [1][2][3] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | >100,000 | [1][4] |

| Epidermal Growth Factor Receptor (EGFR) | >100,000 | [1][4] |

| Insulin-like Growth Factor Receptor (IGF-1R) | >100,000 | [1][4] |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays.

Signaling Pathways Modulated by this compound

By inhibiting VEGFR2, this compound effectively blocks the initiation of a cascade of intracellular signaling events crucial for angiogenesis. The binding of VEGF to VEGFR2 typically leads to receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This compound prevents these initial steps, thereby inhibiting downstream pathways.

VEGFR2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This protocol outlines a method to determine the IC50 value of this compound against VEGFR2.

References

SU5408: A Technical Guide to a Selective VEGFR2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It details the compound's mechanism of action, its effects on critical signaling pathways, and standardized protocols for its evaluation in preclinical research.

Introduction

This compound is a synthetic, cell-permeable small molecule belonging to the 3-substituted indolin-2-one class of compounds.[1][2] It has been identified as a potent and highly selective inhibitor of the VEGFR2 tyrosine kinase, a key mediator of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2][3] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 initiates a signaling cascade that is crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[4][5][6] By targeting the catalytic activity of VEGFR2, this compound effectively blocks these processes, making it an invaluable tool for studying angiogenesis and a candidate for anti-angiogenic therapeutic strategies.

Mechanism of Action

VEGFR2 is a receptor tyrosine kinase (RTK).[7] Its activation is initiated by the binding of a VEGF-A ligand, which induces receptor dimerization and a conformational change.[7][8] This change exposes an ATP-binding site within the intracellular kinase domain, allowing for the trans-autophosphorylation of specific tyrosine residues.[7] These phosphorylated sites then serve as docking stations for downstream signaling proteins, initiating multiple signal transduction cascades.[9]

This compound functions as a competitive inhibitor at the ATP-binding pocket of the VEGFR2 kinase domain.[7] By occupying this site, it prevents the binding of ATP, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition effectively halts the cellular responses mediated by VEGF.

VEGFR2 Signaling Pathways

Upon activation, VEGFR2 initiates several critical downstream signaling pathways that collectively orchestrate the angiogenic process. This compound-mediated inhibition of VEGFR2 phosphorylation prevents the activation of these cascades. The two primary pathways are:

-

PI3K/Akt Pathway: Phosphorylated VEGFR2 recruits and activates Phosphoinositide 3-kinase (PI3K).[6] PI3K then activates Akt (also known as Protein Kinase B), a central kinase that promotes endothelial cell survival by inhibiting pro-apoptotic proteins and enhances cell permeability through the activation of endothelial nitric oxide synthase (eNOS).[4][6][9]

-

PLCγ/PKC/MAPK Pathway: VEGFR2 activation also leads to the recruitment and phosphorylation of Phospholipase C gamma (PLCγ).[4][6] Activated PLCγ triggers the protein kinase C (PKC) pathway, which in turn activates the Raf-MEK-ERK (MAPK) cascade.[4] The ERK1/2 signaling module is a potent regulator of gene expression that drives endothelial cell proliferation.[10][11]

Quantitative Data

The efficacy and selectivity of this compound are demonstrated by its half-maximal inhibitory concentration (IC50) values against various kinases.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value | Reference(s) |

|---|---|---|

| VEGFR2 (KDR/Flk-1) | 70 nM | [1][2][12][13][14] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | >100 µM | [1][2] |

| Epidermal Growth Factor Receptor (EGFR) | >100 µM | [1][2] |

| Insulin-like Growth Factor Receptor (IGFR) | >100 µM |[1][2] |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Effect | Measurement | Reference(s) |

|---|---|---|---|---|

| Growth Inhibition | Ba/F3 (murine pro-B) | Inhibition of [3H]thymidine incorporation | IC50: 2.6 µM | [1] |

| Cell Proliferation | HCM-SqCC010 (Oral Squamous Carcinoma) | Strong inhibition of cell growth | ~80% inhibition |[15] |

Experimental Protocols

The following protocols provide standardized methods for assessing the activity of this compound.

In Vitro VEGFR2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant VEGFR2.

Objective: To determine the IC50 value of this compound against VEGFR2 kinase activity.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Kinase Assay Buffer.

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO control).

-

Add 20 µL of a solution containing the recombinant VEGFR2 kinase and the substrate in Kinase Assay Buffer.

-

Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 20 µL of Kinase Assay Buffer containing ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for VEGFR2.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of phosphoric acid.

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity for each spot using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[16]

Endothelial Cell Proliferation Assay (CCK-8/WST-8 Method)

This assay measures the anti-proliferative effect of this compound on endothelial cells stimulated with VEGF-A.[17][18][19]

Objective: To quantify the inhibition of VEGF-induced endothelial cell proliferation by this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Starvation Medium (e.g., Basal Medium with 0.5% FBS)

-

Recombinant Human VEGF-A

-

This compound

-

Cell Counting Kit-8 (CCK-8) or similar WST-based reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in full EGM and allow them to attach overnight.

-

Wash the cells with PBS and replace the medium with Starvation Medium. Incubate for 4-6 hours to synchronize the cells.

-

Prepare serial dilutions of this compound in Starvation Medium.

-

Aspirate the medium and add the this compound dilutions to the wells. Include wells for "no treatment," "vehicle control," and "VEGF only" controls.

-

Pre-incubate the cells with this compound for 1 hour at 37°C.

-

Add VEGF-A to the appropriate wells to a final concentration known to stimulate proliferation (e.g., 20 ng/mL). Do not add VEGF-A to the "no treatment" control wells.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of CCK-8 reagent to each well and incubate for another 2-4 hours.

-

Measure the absorbance (Optical Density) at 450 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the "VEGF only" control after subtracting the background from the "no treatment" control.

Cell Apoptosis Assay (Annexin V/PI Staining)

This assay determines if the growth-inhibitory effects of this compound are due to the induction of apoptosis.[20]

Objective: To detect and quantify apoptosis in endothelial cells treated with this compound.

Materials:

-

HUVECs or other relevant endothelial cells

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed HUVECs in 6-well plates and grow to approximately 70-80% confluency.

-

Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a specified period (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[17]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 001chemical.com [001chemical.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Akt and ERK1/2 is required for VEGF-A/VEGFR2-induced proliferation and migration of lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual blockade of EGFR and ERK1/2 phosphorylation potentiates growth inhibition of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. adooq.com [adooq.com]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. ijbs.com [ijbs.com]

- 18. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Apoptosis Assays [sigmaaldrich.com]

SU5408: A Technical Review of Its Biological Activity

SU5408 is a synthetic small molecule that has been identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the experimental protocols used to characterize its function. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, angiogenesis, and signal transduction.

Quantitative Biological Activity of this compound

This compound exhibits a high degree of selectivity for VEGFR-2 over other receptor tyrosine kinases. The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%.

| Target | Assay Type | IC50 | Reference(s) |

| VEGFR-2 (KDR/Flk-1) | Cell-free kinase assay | 70 nM | [1][2][3][4][5][6][7][8][9][10] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Intact cell assay | >100 µM | [9] |

| Epidermal Growth Factor Receptor (EGFR) | Intact cell assay | >100 µM | [9] |

| Insulin-like Growth Factor Receptor (IGFR) | Intact cell assay | >100 µM | [9] |

Mechanism of Action: Inhibition of VEGFR-2 Signaling

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and vascular permeability. This compound, by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, prevents this autophosphorylation and subsequent activation of downstream signaling molecules.

The primary signaling pathways inhibited by this compound's action on VEGFR-2 include:

-

The PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival, proliferation, and growth.

-

The RAS/MAPK Pathway: This pathway plays a central role in cell proliferation, differentiation, and migration.

By blocking these key signaling cascades, this compound effectively inhibits the pro-angiogenic effects of VEGF.

This compound inhibits VEGFR-2 autophosphorylation and downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's biological activity.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-2 in a cell-free system.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

Phospho-tyrosine antibody

-

Detection reagent (e.g., Streptavidin-HRP and a suitable substrate)

-

96-well microplates

Procedure:

-

Prepare Kinase Reaction: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the peptide substrate.

-

Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding EDTA.

-

Detection:

-

Coat a separate plate with a streptavidin-coated surface.

-

Transfer the reaction mixture to the streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add a phospho-tyrosine antibody to detect the phosphorylated substrate.

-

Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Add the appropriate substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).

-

-

Data Analysis: Measure the signal in each well using a plate reader. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium and supplements (e.g., VEGF)

-

This compound (dissolved in DMSO)

-

[³H]-Thymidine (tritiated thymidine)

-

Cell harvester

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: To synchronize the cells, incubate them in a low-serum medium for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound in the presence of a mitogen, such as VEGF. Include a vehicle control (DMSO) and a positive control (VEGF alone).

-

[³H]-Thymidine Labeling: After a 24-48 hour incubation with the inhibitor, add [³H]-thymidine to each well and incubate for an additional 4-16 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The filters will capture the DNA.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid.

-

Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The amount of incorporated [³H]-thymidine is directly proportional to the rate of cell proliferation. Calculate the percentage of inhibition of proliferation for each this compound concentration.

Workflow for a [³H]-Thymidine incorporation cell proliferation assay.

Logical Relationship: From Kinase Inhibition to Cellular Effects

The biological activity of this compound can be understood as a logical cascade of events, starting from the molecular interaction with its target and culminating in the inhibition of key cellular processes involved in angiogenesis.

Logical flow from this compound's molecular action to its cellular effects.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. cytologicsbio.com [cytologicsbio.com]

- 4. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. revvity.com [revvity.com]

- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

Investigating Angiogenesis with SU5408: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and its application in the investigation of angiogenesis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, and offers detailed protocols for key experimental assays. Furthermore, it includes visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in angiogenesis research.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing. However, it is also a hallmark of several pathological conditions, most notably cancer, where it facilitates tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2 (also known as KDR or Flk-1), play a central role in regulating angiogenesis. The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

This compound is a synthetic, cell-permeable, small molecule inhibitor that specifically targets the ATP-binding site of the VEGFR2 tyrosine kinase. By inhibiting the autophosphorylation of VEGFR2, this compound effectively blocks the downstream signaling pathways activated by VEGF, thereby inhibiting angiogenesis. Its high selectivity for VEGFR2 over other receptor tyrosine kinases, such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and insulin-like growth factor, makes it a valuable tool for studying VEGF-mediated angiogenesis.[1]

Mechanism of Action of this compound

This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFR2. This prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades.

dot

Caption: Mechanism of this compound action on VEGFR2.

The key signaling pathways inhibited by this compound are depicted in the following diagram:

dot

Caption: Simplified VEGF/VEGFR2 signaling pathway inhibited by this compound.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| VEGFR2 Kinase | Cell-free assay | 70 nM | [1] |

| Cell Proliferation | Ba/F3 cells | 2.6 µM | [1] |

| Cell Proliferation | HCM-SqCC010 | ~80% inhibition at 10 µM | [2] |

| PDGF Receptor Kinase | Cell-free assay | >100 µM | [1] |

| EGF Receptor Kinase | Cell-free assay | >100 µM | [1] |

| Insulin-like Growth Factor Receptor Kinase | Cell-free assay | >100 µM | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound Analog (SU5416)

| Tumor Model | Treatment | Outcome | Reference |

| C6 Glioma Xenograft | Daily SU5416 | Significant suppression of tumor growth (tumors were 8% of control size by day 22) | |

| C6 Glioma Xenograft | Daily SU5416 | Significant reduction in total and functional microvessel density |

Note: SU5416 is a closely related analog of this compound and is often used in in vivo studies. The results are indicative of the potential efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-angiogenic effects of this compound.

Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, a critical step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of EGM-2 supplemented with 10% FBS.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in EGM-2. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known proliferation inhibitor).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

EGM-2

-

Matrigel (growth factor reduced)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Calcein AM (for fluorescent visualization)

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10⁵ cells/mL.

-

Treatment: Add this compound at desired concentrations to the HUVEC suspension.

-

Seeding: Seed 100 µL of the HUVEC suspension (containing this compound) onto the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 6-18 hours.

-

Visualization: Visualize the tube formation using a phase-contrast microscope. For quantitative analysis, the cells can be pre-labeled with Calcein AM before seeding, and fluorescence microscopy can be used.

-

Quantification: Capture images of the tube network. Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Analysis: Compare the quantitative parameters between this compound-treated and control groups to determine the inhibitory effect.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to assess the effect of this compound on angiogenesis in a living system.

Materials:

-

Fertilized chicken eggs

-

This compound (dissolved in a biocompatible solvent like DMSO and diluted in PBS)

-

Thermostable plastic rings or filter paper discs

-

Incubator

-

Stereomicroscope

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

-

Windowing: On day 3, create a small window in the eggshell to expose the CAM.

-

Application of this compound: On day 7 or 8, place a sterile plastic ring or a filter paper disc soaked with the desired concentration of this compound onto the CAM. A vehicle control should also be included.

-

Incubation: Reseal the window and continue incubation until day 10 or 12.

-

Observation and Quantification: Observe the CAM under a stereomicroscope and capture images. Quantify the angiogenic response by counting the number of blood vessels converging towards the ring/disc or by measuring the vessel density in the treated area. Image analysis software can be used for more objective quantification.[3][4][5]

-

Analysis: Compare the angiogenic response in the this compound-treated CAMs to the control CAMs.

Western Blot for VEGFR2 Phosphorylation

This assay directly measures the inhibitory effect of this compound on the activation of its target, VEGFR2.

Materials:

-

HUVECs

-

EGM-2

-

VEGF-A

-

This compound (dissolved in DMSO)

-

Lysis buffer

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Starvation: Culture HUVECs to near confluence. Starve the cells in serum-free medium for 4-6 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-VEGFR2. After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR2 to ensure equal protein loading.

-

Analysis: Quantify the band intensities using densitometry. Calculate the ratio of phosphorylated VEGFR2 to total VEGFR2 to determine the extent of inhibition by this compound.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating angiogenesis with this compound.

dot

Caption: A typical workflow for in vitro investigation of this compound.

Conclusion

This compound is a powerful and selective tool for the study of VEGF-mediated angiogenesis. Its specific inhibition of VEGFR2 allows for the targeted investigation of this critical signaling pathway in both in vitro and in vivo models. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their angiogenesis research, ultimately contributing to a better understanding of this complex process and the development of novel anti-angiogenic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

SU5408: An In-depth Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a synthetic small molecule that has garnered significant interest in the field of cancer research primarily for its role as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR2 is a critical target in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, relevant signaling pathways, and detailed experimental protocols for its use in cancer research.

Mechanism of Action and Target Profile

This compound is a member of the 3-substituted indolin-2-ones class of tyrosine kinase inhibitors. It exerts its biological effects by competing with ATP for the binding site on the intracellular tyrosine kinase domain of VEGFR2. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.

Inhibitory Activity

This compound is a potent and cell-permeable inhibitor of VEGFR2 with a reported IC50 value of 70 nM in cell-free assays.[1][2][3][4][5] Its selectivity is a key feature, as it shows little to no inhibitory activity against other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), or insulin-like growth factor receptor (IGF-1R), with IC50 values for these receptors being greater than 100 µM.[1]

Quantitative Data: Inhibitory Concentrations

| Target | Assay Type | Cell Line | IC50 Value | Reference |

| VEGFR2 | Kinase Assay | - | 70 nM | [1][2][3][4][5] |

| Growth Inhibition | [3H]Thymidine Incorporation | BaF3 | 2.6 µM | [1] |

| PDGFR, EGFR, IGF-1R | Kinase Assay | - | > 100 µM | [1] |

Signaling Pathways

The inhibition of VEGFR2 by this compound disrupts several critical downstream signaling pathways that are integral to angiogenesis and tumor progression. The primary pathways affected are the MAPK/ERK and PI3K/Akt pathways.

VEGFR2 Signaling Cascade

Upon activation by VEGF, VEGFR2 dimerizes and autophosphorylates on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins, leading to the activation of downstream cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of VEGFR2 Phosphorylation

This protocol is to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

This compound

-

Recombinant human VEGF

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture endothelial cells to near confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence reagent.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in sterile PBS or serum-free medium, with or without Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare the this compound formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection). Administer this compound to the treatment group according to a predetermined schedule and dose. The control group should receive the vehicle.

-

Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

Conclusion

This compound remains a valuable tool in cancer research for studying the role of VEGFR2-mediated angiogenesis. Its potency and selectivity make it a useful compound for both in vitro and in vivo investigations. This technical guide provides a foundational understanding and practical protocols to aid researchers in utilizing this compound effectively in their studies. Further research is warranted to expand the quantitative data on its efficacy across a broader range of cancer types and to explore its potential in combination therapies.

References

- 1. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unibs.it [iris.unibs.it]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Role of SU5408 in Inhibiting Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a synthetic, cell-permeable small molecule inhibitor belonging to the 3-substituted indolin-2-one class of compounds. It has been identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. By targeting VEGFR2, this compound disrupts the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in preclinical models, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the competitive inhibition of the ATP-binding site of the VEGFR2 tyrosine kinase. This prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), and subsequent activation of downstream signaling cascades. The inhibition of VEGFR2 signaling by this compound leads to a cascade of cellular effects that collectively contribute to the suppression of tumor growth.

VEGFR2 Signaling Pathway Inhibition

The binding of VEGF to VEGFR2 initiates a complex signaling network that promotes angiogenesis. This compound effectively blocks these downstream pathways.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| VEGFR2 (KDR) | 70 | Cell-free kinase assay | [1][2][3] |

| PDGFR | >100,000 | Intact cells | [1] |

| EGFR | >100,000 | Intact cells | [1] |

| Insulin-like Growth Factor Receptor | >100,000 | Intact cells | [1] |

| c-Kit | Not specified | Not specified | |

| FGFR1 | Not specified | Not specified |

Table 2: In Vivo Efficacy of this compound in Preclinical Tumor Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Human Tumor Xenografts (General) | Not specified | Significant inhibition | |

| Colorectal Tumor Models | Not specified | Dramatic tumor regression | |

| Mammary Tumor Models | Not specified | Significant inhibition | |

| Prostate Tumor Models | Not specified | Significant inhibition |

Note: Specific percentages of tumor growth inhibition and detailed dosing regimens are often not consistently reported across different studies. The available data strongly indicates significant anti-tumor activity in various preclinical models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to evaluate the activity of this compound.

VEGFR2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of this compound against VEGFR2.

Materials:

-

Recombinant human VEGFR2 kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White opaque 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 1x kinase buffer from a 5x stock.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to the desired concentrations.

-

Dilute the VEGFR2 enzyme and ATP to the desired concentrations in 1x kinase buffer.

-

-

Assay Plate Setup:

-

Add 2.5 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing 1x kinase buffer, ATP, and the kinase substrate.

-

Add 2.5 µL of the master mix to each well.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 5 µL of the diluted VEGFR2 enzyme to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Signal Generation:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Subcutaneous Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous tumor xenograft model in mice.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Phosphate-buffered saline (PBS)

-

Matrigel

-

This compound

-

Vehicle for this compound administration

-

Calipers

Procedure:

-

Cell Preparation:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells with PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of approximately 1-10 x 10^6 cells per 100 µL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation for administration (e.g., in corn oil for oral gavage).

-

Administer this compound to the treatment group and the vehicle to the control group according to the predetermined dosing schedule and route.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Tumors can be excised for further analysis, such as immunohistochemistry to assess microvessel density.

-

Conclusion

This compound is a potent and selective inhibitor of VEGFR2 that demonstrates significant anti-tumor activity in preclinical models. Its mechanism of action, centered on the inhibition of angiogenesis, makes it a valuable tool for cancer research and a foundational molecule in the development of anti-angiogenic therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of oncology. While clinical data for this compound is limited, the insights gained from its preclinical evaluation continue to inform the development of next-generation VEGFR inhibitors.

References

SU5408 and Endothelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a potent and selective, cell-permeable inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on endothelial cell proliferation, detailed experimental protocols for its in vitro evaluation, and visualizations of the pertinent signaling pathways and experimental workflows.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound on endothelial cell proliferation and its primary target, VEGFR-2, has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Type/System | Notes |

| VEGFR-2 Kinase Inhibition (IC50) | 70 nM | Cell-free assay | Demonstrates potent and direct inhibition of the primary target kinase.[1] |

| Endothelial Cell Proliferation Inhibition | ~80% | Human Oral Squamous Carcinoma Cells (HCM-SqCC010) | Strong inhibition of proliferation in a cell line dependent on VEGF signaling. |

| Selectivity | >100 µM (IC50) | PDGF, EGF, and insulin-like growth factor receptors | Indicates high selectivity for VEGFR-2 over other receptor tyrosine kinases.[1] |

Mechanism of Action: Inhibition of the VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis by binding to and activating VEGFR-2 on the surface of endothelial cells. This activation triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating a cascade of intracellular events that ultimately drive endothelial cell proliferation and survival.

This compound exerts its inhibitory effect by competing with ATP for its binding site on the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. The key pathways affected include:

-

The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation. Inhibition of VEGFR-2 by this compound prevents the activation of this cascade, leading to a halt in the cell cycle.

-

The PI3K-Akt Pathway: This pathway is crucial for cell survival and proliferation. By blocking VEGFR-2 activation, this compound inhibits the anti-apoptotic signals mediated by this pathway.

The following diagram illustrates the VEGF signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on endothelial cell proliferation.

Endothelial Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.

-

Culture Medium: Endothelial Cell Growth Medium (EGM-2), supplemented with the necessary growth factors, cytokines, and fetal bovine serum (FBS).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells and re-seed at an appropriate density.

MTS Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of cells.

-

Materials:

-

HUVECs

-

96-well cell culture plates

-

EGM-2 medium

-

This compound (dissolved in DMSO to create a stock solution)

-

MTS reagent

-

-

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of EGM-2 medium. Allow cells to attach and grow for 24 hours.

-

Serum Starvation (Optional but Recommended): To synchronize the cells and reduce baseline proliferation, replace the growth medium with a basal medium (EBM-2) containing a lower concentration of FBS (e.g., 0.5-1%) and incubate for 12-24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested concentration range to test for a dose-response curve is 0.1 nM to 10 µM. Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., VEGF-stimulated cells without inhibitor).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 value for proliferation inhibition.

-

BrdU Incorporation Assay

This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into the DNA of proliferating cells.

-

Materials:

-

HUVECs

-

96-well cell culture plates

-

EGM-2 medium

-

This compound

-

BrdU labeling solution (10 µM)

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to a detectable enzyme like HRP)

-

Substrate for the enzyme

-

Stop solution

-

-

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.

-

BrdU Labeling: 2 to 24 hours before the end of the this compound incubation period, add 10 µL of BrdU labeling solution to each well. The incubation time with BrdU will depend on the proliferation rate of the HUVECs.

-

Fixation and Denaturation: At the end of the incubation, remove the culture medium and fix the cells. Then, denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: Add the anti-BrdU antibody to each well and incubate for the recommended time (typically 1-2 hours at room temperature).

-

Washing: Wash the wells multiple times with a wash buffer to remove any unbound antibody.

-

Substrate Addition: Add the enzyme substrate and incubate until a color change develops.

-

Stop Solution: Add the stop solution to terminate the reaction.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Similar to the MTS assay, calculate the percentage of BrdU incorporation relative to the control and plot a dose-response curve to determine the IC50.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for assessing the impact of this compound on endothelial cell proliferation.

Conclusion

This compound is a well-characterized and highly selective inhibitor of VEGFR-2, demonstrating potent anti-proliferative effects on endothelial cells. Its mechanism of action through the blockade of key downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, makes it a valuable tool for angiogenesis research and a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for the in vitro assessment of this compound and other potential angiogenesis inhibitors. Careful execution of these assays and thorough data analysis are crucial for understanding the efficacy and mechanism of such compounds in the context of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SU5408

These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing SU5408 in preclinical in vivo studies. This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound effectively hinders the formation of new blood vessels, a critical process for tumor growth and metastasis.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition blocks the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby preventing the activation of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1][2] The selectivity of this compound for VEGFR-2 over other receptor tyrosine kinases, such as those for platelet-derived growth factor (PDGF) and epidermal growth factor (EGF), makes it a targeted anti-angiogenic agent.[3]

In Vivo Study Protocols

Animal Models

The most common animal models for evaluating the in vivo efficacy of this compound are xenograft models using immunodeficient mice, such as athymic nude or SCID mice.[4] These models allow for the transplantation of human tumor cells, creating a system to study the effect of the compound on human tumor growth in a living organism. Both subcutaneous and orthotopic implantation models can be utilized, with orthotopic models more closely mimicking the tumor microenvironment of the primary disease site.

Formulation of this compound for In Vivo Administration

This compound is a crystalline solid with low aqueous solubility.[5] Therefore, appropriate formulation is critical for in vivo delivery. Below are two common formulation protocols.

Protocol 1: Corn Oil Suspension (for oral or intraperitoneal administration)

-

Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10-20 mg/mL. Gentle warming and vortexing may be required to fully dissolve the compound.

-

For a final dosing solution, dilute the DMSO stock solution in corn oil. For example, to prepare a 1 mg/mL solution, add 50 µL of a 20 mg/mL DMSO stock to 950 µL of sterile corn oil.[6]

-

Mix thoroughly by vortexing or sonication to ensure a uniform suspension.

-

This formulation should be prepared fresh before each administration.

Protocol 2: Aqueous Suspension with Co-solvents (for oral or intraperitoneal administration)

-

Prepare a stock solution of this compound in DMSO at a concentration of 7.7 mg/mL.[3]

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.[3]

-

Add 50 µL of Tween-80 to the solution and mix well.[3]

-

Finally, add 450 µL of sterile saline or ddH2O to bring the final volume to 1 mL.[3]

-

This will result in a suspended solution of approximately 0.77 mg/mL.[3] This formulation should be used immediately after preparation.

Xenograft Tumor Model Protocol (Subcutaneous)

-

Cell Culture: Culture the desired human cancer cell line (e.g., U87MG glioblastoma, HCT116 colon cancer) under standard conditions.

-

Cell Preparation: On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel. The final cell concentration should be 1 x 10^7 to 5 x 10^7 cells/mL.

-

Animal Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each 6-8 week old athymic nude mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

-

Drug Administration: Administer this compound or the vehicle control daily via intraperitoneal injection or oral gavage at a dose of 25 mg/kg. This dosage was found to be the maximum tolerated dose for the related compound SU5416, showing no significant toxicity.[7]

-

Efficacy Evaluation: Measure tumor volumes 2-3 times per week. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for microvessel density).

Data Presentation

The following tables summarize representative quantitative data from in vivo studies using a VEGFR-2 inhibitor with a similar mechanism of action to this compound.

Table 1: Effect of VEGFR-2 Inhibitor on Tumor Growth

| Treatment Group | Mean Tumor Volume (Day 22) (mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 450 ± 50 | - |

| SU5416 (25 mg/kg/day) | 150 ± 30 | 66.7 |

Data adapted from a study on the related compound SU5416 in a glioma xenograft model.[7]

Table 2: Effect of VEGFR-2 Inhibitor on Tumor Microvessel Density

| Treatment Group | Total Vascular Density (vessels/mm²) | Functional Vascular Density (vessels/mm²) |

| Vehicle Control | 120 ± 15 | 95 ± 12 |

| SU5416 (25 mg/kg/day) | 70 ± 10 | 50 ± 8 |

Data adapted from a study on the related compound SU5416 in a glioma xenograft model.[7]

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits VEGFR-2 signaling.

Experimental Workflow Diagram

Caption: Xenograft study workflow.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]

SU5408 Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a potent and cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] By selectively targeting the ATP-binding site of the VEGFR2 tyrosine kinase, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibitory action makes this compound a valuable tool for studying the roles of VEGFR2 in physiological and pathological processes, including tumor angiogenesis, and for the development of anti-cancer therapeutics. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.

Mechanism of Action